molecular formula C10H12O2 B028003 2-Phenylbutyric acid CAS No. 90-27-7

2-Phenylbutyric acid

Cat. No. B028003
CAS RN: 90-27-7
M. Wt: 164.2 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
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Description

2-Phenylbutyric acid is an aromatic short-chain fatty acid, which is a chemical derivative of butyric acid naturally produced by colonic bacteria fermentation . It exists in all living organisms, ranging from bacteria to humans . It has been detected, but not quantified in, a few different foods .


Synthesis Analysis

A preparation method for sodium phenylbutyrate, which involves the purification of 4-phenylbutyric acid and the reaction of the purified phenylbutyric acid with a sodium reagent to obtain sodium phenylbutyrate, has been disclosed . This method uses alcohols (methyl alcohol and ethyl alcohol) as reaction solvents, making it more environmentally friendly compared to a synthesis method in the prior art .


Molecular Structure Analysis

The molecular formula of 2-Phenylbutyric acid is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da . The structure of 2-Phenylbutyric acid contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

2-Phenylbutyric acid is a histone deacetylase inhibitor that displays anticancer activity. It inhibits cell proliferation, invasion and migration, and induces apoptosis in glioma cells .


Physical And Chemical Properties Analysis

2-Phenylbutyric acid has a density of 1.1±0.1 g/cm3, a boiling point of 272.9±9.0 °C at 760 mmHg, and a flash point of 170.2±13.9 °C . It has a molar refractivity of 46.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 150.6±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Reference Standard

2-Phenylbutyric acid: is used as a pharmaceutical secondary standard and a certified reference material . It is essential in quality control and method development for pharmaceuticals. This compound helps ensure the consistency and accuracy of analytical measurements in drug formulation and testing.

Urea Cycle Disorders Treatment

This compound is indicated for the adjunctive therapy in the management of chronic urea cycle disorders . It plays a role in reducing the levels of ammonia in the blood by aiding in the excretion of nitrogen, which is crucial for patients with deficiencies in specific enzymes related to the urea cycle.

Amyotrophic Lateral Sclerosis (ALS) Management

In combination with other compounds, 2-Phenylbutyric acid is used to manage Amyotrophic Lateral Sclerosis (ALS) . This application is particularly important as ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord.

Analytical Chemistry Applications

The compound finds use in analytical chemistry for various technological applications, including organic solvents, organic catalysts, and separation science . Its properties make it suitable for biopolymers processing, lubricants, and heat transfer fluids.

Mechanism of Action

Target of Action

2-Phenylbutyric acid, also known as 2-Phenylbutanoic acid, is a fatty acid and a derivative of butyric acid naturally produced by colonic bacteria fermentation . It primarily targets the urea cycle disorders due to deficiencies in specific enzymes . It is used for the treatment of various conditions, including urea cycle disorders, neonatal-onset deficiency, late-onset deficiency disease in patients with a history of hyperammonemic encephalopathy .

Mode of Action

2-Phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Biochemical Pathways

The biochemical pathways affected by 2-Phenylbutyric acid are primarily related to the urea cycle. It is used as an adjunctive therapy for the management of chronic urea cycle disorders due to deficiencies in specific enzymes .

Pharmacokinetics

The pharmacokinetics of 2-Phenylbutyric acid involves its metabolism into phenylacetate, which is the active metabolite . High levels of phenylacetate can cause nausea, headache, emesis, fatigue, weakness, lethargy, somnolence, dizziness, slurred speech, memory loss, confusion, and disorientation .

Result of Action

The result of the action of 2-Phenylbutyric acid is primarily the management of chronic urea cycle disorders. It helps in relieving inflammation and acts as a chemical chaperone .

Action Environment

The action of 2-Phenylbutyric acid can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Therefore, it should be kept in a dry, cool, and well-ventilated place .

Safety and Hazards

2-Phenylbutyric acid is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, it is advised to rinse the mouth and seek medical attention .

properties

IUPAC Name

2-phenylbutanoic acid
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InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFJWFSNDPCAWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90861682
Record name Benzeneacetic acid, .alpha.-ethyl-
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Molecular Weight

164.20 g/mol
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Physical Description

Solid
Record name 2-Phenylbutyric acid
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Solubility

417 mg/mL
Record name 2-Phenylbutyric acid
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Product Name

2-Phenylbutyric acid

CAS RN

90-27-7
Record name 2-Phenylbutyric acid
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Record name 2-PHENYLBUTYRIC ACID
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Melting Point

47.5 °C
Record name 2-Phenylbutyric acid
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Synthesis routes and methods I

Procedure details

A solution of 2,3-isopropylidene-D(+)-ribono-1,4-lactone (188 mg) and 2-phenylbutyric anhydride (310 mg) in d5 -pyridine (0.35 ml) was monitored by 1H n.m.r. until reaction was complete (1.5 hours). The mixture was dissolved in diethyl ether (20 ml), partitioned with aqueous hydrochloric acid (2×20 ml, 1M) and aqueous sodium hydroxide (2×10 ml, 1M). The combined alkaline extracts were acidified with 10M hydrochloric acid to pH 2, extracted with diethyl ether (2×10 ml) and the dried (MgSO4) ether extracts concentrated in vacuo to give (+)2-phenylbutyric acid (150 mg), [α]D25 +31° (c=1.0, benzene).
[Compound]
Name
2,3-isopropylidene-D(+)-ribono-1,4-lactone
Quantity
188 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
d5
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of ethyl methanesulfonate and 1.0 g of tetraethylammonium tosylate in 30 ml of anhydrous dimethylformamide. And the anode chamber was provided with a solution of 1.0 g of tetraethylammonium tosylate in 10 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for the cathode and carbon for the anode. After passing 1.5 F of electricity per mol of the methyl phenylacetate through the solution at 5 to 10 C, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-ethylphenylacetate in a yield of 77% and α-ethylphenylacetic acid in a yield of 13%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
catalyst
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Methyl 3,3-bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyrate III) (25 g., 0.046 mole) is taken up in tetrahydrofuran (200 ml.) and methanol (200 ml.); an aqueous solution of potassium hydroxide (3.35 g., 0.060 mole, 200 ml.) is added thereto. The mixture is heated under reflux for 4 days and the solvent substantially removed thereafter by evaporation under reduced pressure. The residue is acidified with dilute aqueous hydrochloric acid (1 N, 100 ml.) and extracted with methylenechloride (300 ml.) the organic phase is washed with water (100 ml.), dried over anhydrous magnesium sulfate, filtered, and the solvent removed from the filtrate under reduced pressure to yield 3,3-Bis(ethoxycarbonyl)-4-[2',5'-dimethoxy-4'-(4"-methoxy-3"-phthalido)] phenylbutyric acid, (IV) m.p. 105°-109° C., I.R. (Nujol), 2600, 2800 (broad for CO2H), 1750 (CO of the lactone), 1730 (CO of the ester), 1698 (CO of the CO2H) cm-1.
[Compound]
Name
Methyl 3,3-bis(ethoxycarbonyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
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200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenylbutyric acid
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Reactant of Route 3
2-Phenylbutyric acid
Reactant of Route 4
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Reactant of Route 5
2-Phenylbutyric acid
Reactant of Route 6
2-Phenylbutyric acid

Q & A

Q1: What is the molecular formula and weight of 2-Phenylbutyric acid?

A1: 2-Phenylbutyric acid has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: Are there any notable spectroscopic data available for 2-Phenylbutyric acid?

A2: While specific spectroscopic data isn't extensively detailed in the provided papers, researchers commonly employ techniques like NMR spectroscopy and circular dichroism (CD) to analyze 2-PBA. [, ] For instance, NMR studies have explored the conformational preferences of 2-PBA and related esters. [] CD spectroscopy proves particularly useful in chirality studies, especially when 2-PBA forms complexes with chiral polymers. []

Q3: How does 2-Phenylbutyric acid interact with biological systems?

A3: 2-Phenylbutyric acid exhibits binding affinity towards proteins like bovine serum albumin (BSA). [] Research suggests a maximum of one enantioselective binding site on BSA for 2-PBA. This interaction highlights the potential for 2-PBA to influence protein binding and transport processes.

Q4: Does 2-Phenylbutyric acid undergo any significant metabolic transformations?

A4: Yes, microbial degradation studies have identified 2-(2,3-dihydro-2,3-dihydroxyphenyl)butane as a metabolite of 2-PBA in Pseudomonas strains. [] Additionally, evidence suggests the involvement of meta-cleavage of the benzene ring during 2-PBA degradation.

Q5: How does the chirality of 2-Phenylbutyric acid influence its properties in material science?

A5: Studies on cocrystals demonstrate that the melting point and solubility of 2-PBA cocrystals are influenced by the chirality of the 2-PBA molecule. [, ] Racemic cocrystals tend to exhibit higher melting points and lower aqueous solubility compared to their optically active counterparts, attributed to differences in packing arrangements.

Q6: Does 2-Phenylbutyric acid participate in any notable chemical reactions?

A6: Research indicates that 2-Phenylbutyric acid readily reacts with 2,3-epoxypropanol and 2,3-epoxypropyl methacrylate via ring-opening reactions. [] This reactivity stems from the presence of the epoxide moiety and highlights the potential for 2-PBA in polymer modification.

Q7: Have there been any computational studies on 2-Phenylbutyric acid and its analogs?

A7: Yes, in silico screening studies have explored the anticonvulsant activity of 2-PBA and structurally similar molecules. [] These studies employed techniques like root-mean-square deviation calculations and pharmacophore modeling to identify promising candidates based on their structural features and potential interactions with target proteins.

Q8: How do structural modifications to 2-Phenylbutyric acid affect its biological activity?

A8: Research on the phenylacetic acid transport system in Penicillium chrysogenum provides insights into SAR. [] The study demonstrates that modifications to the aromatic ring, the length of the alkyl chain, and the presence of specific functional groups significantly influence the inducing activity of 2-PBA analogs.

Q9: Are there specific challenges associated with formulating 2-Phenylbutyric acid?

A9: While the provided papers don't delve into specific formulation challenges, it's important to note that 2-PBA's chirality and potential for degradation [] may necessitate careful selection of excipients and formulation strategies to ensure stability, solubility, and bioavailability.

Q10: What analytical techniques are commonly employed to study 2-Phenylbutyric acid?

A10: Researchers utilize various techniques like Gas Chromatography (GC) [], High-Performance Liquid Chromatography (HPLC) [, ], and UV spectrophotometry [] to analyze 2-PBA. These techniques allow for quantification, separation of enantiomers, and investigation of interactions with other molecules.

Q11: Has the environmental fate of 2-Phenylbutyric acid been studied?

A11: While the provided papers don't directly address the ecotoxicological effects of 2-PBA, its microbial degradation by Pseudomonas and Nocardia strains [] suggests a potential for biodegradation in the environment. Further research is necessary to assess its overall environmental impact.

Q12: Are there any known instances of chiral inversion involving 2-Phenylbutyric acid?

A12: Research reveals that certain fungi, including Cordyceps militaris [] and Verticillium lecanii, [] can perform unidirectional chiral inversion of 2-PBA. These findings highlight the potential of biocatalytic approaches for obtaining enantiomerically pure 2-PBA.

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